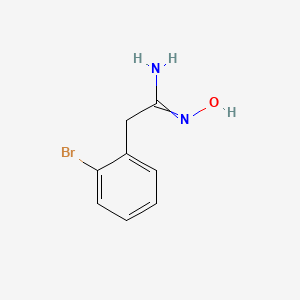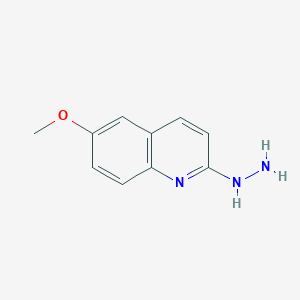
2-Pyridineethanol,4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridineethanol,4-methyl- is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, where a methyl group is attached to the fourth position and an ethanol group is attached to the second position of the pyridine ring. This compound is known for its versatile applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Pyridineethanol,4-methyl- involves the reduction of 4-methylpyridine-2-carboxylic acid using sodium borohydride in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under reflux conditions for several hours .
Industrial Production Methods
In industrial settings, the production of 2-Pyridineethanol,4-methyl- can be achieved through catalytic hydrogenation of the corresponding pyridine derivative. This process often employs a noble metal catalyst such as palladium or ruthenium supported on a heterogeneous medium .
Chemical Reactions Analysis
Types of Reactions
2-Pyridineethanol,4-methyl- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium-catalyzed reactions with aryl and alkenyl chlorides are common for substitution reactions.
Major Products Formed
Oxidation: 4-Methylpyridine-2-carboxylic acid
Reduction: 4-Methyl-2-pyridylamine
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-Pyridineethanol,4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridineethanol,4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The ethanol group can form hydrogen bonds with active sites of enzymes, thereby influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-Pyridineethanol: Lacks the methyl group at the fourth position.
4-Methylpyridine: Lacks the ethanol group at the second position.
2-Pyridinemethanol: Similar structure but with a hydroxymethyl group instead of an ethanol group.
Uniqueness
2-Pyridineethanol,4-methyl- is unique due to the presence of both a methyl group and an ethanol group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-7-2-4-9-8(6-7)3-5-10/h2,4,6,10H,3,5H2,1H3 |
InChI Key |
FHSJJAZIXYDSPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


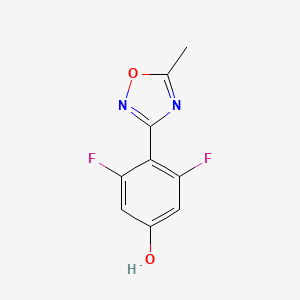
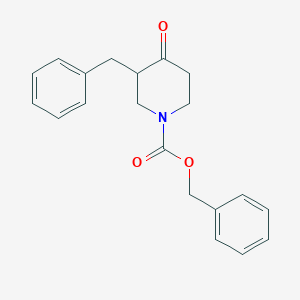
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B12436420.png)
![[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate](/img/structure/B12436422.png)
![2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B12436428.png)
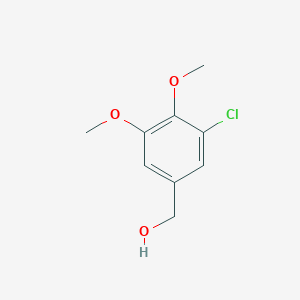

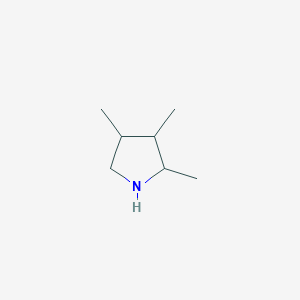

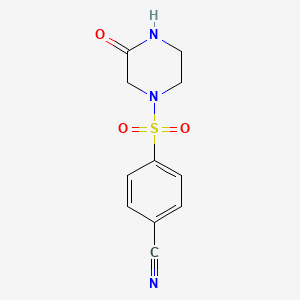

![Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate](/img/structure/B12436473.png)
